4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride
Overview
Description
4-Amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl. It is a derivative of benzamide and is known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methyl group, and an isopropyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoyl chloride with ammonia.
Substitution Reaction: The benzamide undergoes a substitution reaction with methyl iodide to introduce the methyl group at the 3-position.
Amination: The resulting compound is then subjected to amination to introduce the amino group at the 4-position.
Isopropyl Group Addition: Finally, the isopropyl group is introduced through a reaction with isopropylamine.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitro-3-methyl-N-(propan-2-yl)benzamide hydrochloride.
Reduction: Formation of 4-amino-3-methyl-N-(propan-2-yl)benzamide.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-Amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
4-Amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride is similar to other benzamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
3-Amino-4-methyl-N-(propan-2-yl)benzamide hydrochloride
4-Amino-3-methyl-N-(butan-2-yl)benzamide hydrochloride
4-Amino-3-methyl-N-(pentan-2-yl)benzamide hydrochloride
These compounds share the benzamide core but differ in the alkyl group attached to the nitrogen atom, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
4-amino-3-methyl-N-propan-2-ylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBYMPFIKRRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-74-7 | |
Record name | Benzamide, 4-amino-3-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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